molecular formula C16H14N2 B1595209 N1-Phenylnaphthalene-1,8-diamine CAS No. 30407-81-9

N1-Phenylnaphthalene-1,8-diamine

Cat. No.: B1595209
CAS No.: 30407-81-9
M. Wt: 234.29 g/mol
InChI Key: VKPLCZFJGSTZCM-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Peri-Diamine Scaffolds in Organic Chemistry

Naphthalene peri-diamine scaffolds, specifically those with substituents at the 1 and 8 positions, are of considerable interest in organic chemistry due to their unique structural and electronic properties. wikipedia.orgst-andrews.ac.uk The rigid naphthalene backbone forces the two amino groups into close proximity, leading to what is often described as a "clamping scaffold". st-andrews.ac.uk This enforced closeness, with substituents at the 1- and 8-positions being approximately 2.5 Å apart, is within the van der Waals radius for many atoms and results in significant orbital overlap. wikipedia.orgst-andrews.ac.uk This spatial arrangement imparts special reactivity and bonding characteristics not typically observed in other aromatic diamines. st-andrews.ac.uk

One of the most well-known examples demonstrating the utility of this scaffold is 1,8-bis(dimethylamino)naphthalene (B140697), famously known as "Proton Sponge," due to its exceptionally high basicity and ability to capture protons. wikipedia.org This high affinity for protons is a direct consequence of the relief of steric strain upon protonation, a characteristic feature of the peri-diamine framework. The unique geometry of these scaffolds also allows them to act as "enforced proximity donors," a concept that involves using the rigid backbone to facilitate strong dative interactions between a donor and an acceptor group. st-andrews.ac.uk This has led to the stabilization of otherwise transient structural motifs, opening avenues for exploring new chemical reactions and species. st-andrews.ac.uk

The applications of naphthalene derivatives are diverse, with the naphthalene moiety being a key structural component in various bioactive compounds, including those with antimicrobial and anti-cancer properties. ijpsjournal.com The parent compound, naphthalene-1,8-diamine, serves as a precursor to commercial pigments and other specialized chemicals. wikipedia.org

Historical Development and Evolution of N1-Phenylnaphthalene-1,8-diamine Research Context

Research into naphthalene-1,8-diamine and its derivatives has its roots in the broader exploration of naphthalene chemistry. The synthesis of the parent compound, 1,8-diaminonaphthalene (B57835), is typically achieved through the reduction of 1,8-dinitronaphthalene (B126178). wikipedia.orggoogle.com This dinitro compound is itself obtained from the nitration of naphthalene, which yields a mixture of isomers. wikipedia.orgwikipedia.org

The development of synthetic methods to produce high-purity 1,8-diaminonaphthalene has been a focus of industrial chemistry, driven by its use in producing valuable materials like oil-soluble pigments. google.com Various reduction methods have been employed, including the use of iron powder, electrochemical reduction, catalytic hydrogenation, and hydrazine (B178648) hydrate (B1144303) reduction. google.com

The introduction of a phenyl group at one of the nitrogen atoms to form this compound adds another layer of complexity and potential functionality to the parent scaffold. This modification can influence the electronic properties, solubility, and reactivity of the molecule, making it a target for studies aimed at developing new materials and catalysts.

Structural Framework and Nomenclature Precision of this compound

The precise naming of this compound is crucial for unambiguous identification. The "N1" indicates that the phenyl group is substituted on the nitrogen atom at position 1 of the naphthalene ring. The "naphthalene-1,8-diamine" specifies the core structure: a naphthalene ring with two amino groups (-NH2) located at the peri-positions, carbons 1 and 8.

The structural framework is defined by the fused two-ring system of naphthalene, with the two amino groups held in a fixed, close orientation. wikipedia.org This proximity is a defining feature of peri-naphthalenes and is responsible for their unique chemical behavior. wikipedia.orgst-andrews.ac.uk

Below are the key structural identifiers for the parent compound, naphthalene-1,8-diamine, which forms the basis for this compound.

Identifier TypeValue
IUPAC Namenaphthalene-1,8-diamine
CAS Number479-27-6
Molecular FormulaC10H10N2
InChIInChI=1S/C10H10N2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,11-12H2
SMILESC1=CC2=C(C(=C1)N)C(=CC=C2)N

Data sourced from PubChem CID 68067 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-phenylnaphthalene-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c17-14-10-4-6-12-7-5-11-15(16(12)14)18-13-8-2-1-3-9-13/h1-11,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPLCZFJGSTZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952746
Record name N~1~-Phenylnaphthalene-1,8-diamine
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Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30407-81-9
Record name 1-Amino-8-(N-phenylamino)naphthalene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC149065
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~-Phenylnaphthalene-1,8-diamine
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Synthetic Methodologies for N1 Phenylnaphthalene 1,8 Diamine and Its Precursors

Strategies for the Preparation of Naphthalene-1,8-diamine (Parent Compound)

The journey to N1-phenylnaphthalene-1,8-diamine begins with the synthesis of its core structure, naphthalene-1,8-diamine. This is primarily achieved through the reduction of 1,8-dinitronaphthalene (B126178). wikipedia.org

Catalytic Hydrogenation of 1,8-Dinitronaphthalene

Catalytic hydrogenation stands out as a prominent method for the synthesis of 1,8-diaminonaphthalene (B57835) from 1,8-dinitronaphthalene. This process involves the use of a catalyst to facilitate the reaction between the dinitro compound and hydrogen gas.

One documented approach involves the hydrogenation of a mixture containing 89.8% by weight of 1,8-dinitronaphthalene in toluene. prepchem.com The reaction is carried out in a stirrer autoclave in the presence of a 1% by weight platinum on activated charcoal catalyst at 50°C and a constant hydrogen pressure of 10 bars. prepchem.com The hydrogenation is typically complete after 10 hours, yielding 1,8-diaminonaphthalene with 98-99% purity after filtration and fractional distillation in vacuo. prepchem.com The yield for this specific method is reported to be 86% of the theoretical value. prepchem.com

Another patented method utilizes a Pd/C catalyst in ethanol. patsnap.com In this procedure, 30g of 1,8-dinitronaphthalene and 1.8g of Pd/C are placed in an autoclave with 300g of ethanol. The system is purged first with nitrogen and then with hydrogen. The reaction proceeds at a temperature of 65°C and a pressure of 1.5 MPa for 6 hours. patsnap.com This method boasts a high purity of the final product, up to 99% or more, with a reaction yield of 95% or greater. patsnap.com

Innovations in catalyst design have also been explored. One such development is a catalyst composed of metallic nickel as the main component, selenium as a co-catalyst, and activated carbon as a carrier. google.com This catalyst, prepared by equi-volume impregnation, is used in the catalytic hydrogenation of 1,8-dinitronaphthalene to enhance the selectivity towards the desired 1,8-diaminonaphthalene product. google.com

Table 1: Comparison of Catalytic Hydrogenation Methods for Naphthalene-1,8-diamine Synthesis

CatalystSolventTemperature (°C)Pressure (bars)Reaction Time (h)Purity (%)Yield (%)
1% Pt/CToluene50101098-9986
Pd/CEthanol65156>99>95
Ni-Se/AC------

Data for Ni-Se/AC catalyst not fully specified in the provided context.

Reductive Synthesis Approaches

Beyond catalytic hydrogenation, other reductive methods are employed to convert 1,8-dinitronaphthalene to 1,8-diaminonaphthalene. A common alternative involves the use of reducing agents like iron in the presence of an acid. chemicalbook.com

A widely utilized method involves the use of hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a catalyst. One such procedure involves adding 1,8-dinitronaphthalene, a catalyst, and a polar organic solvent to a reactor. google.com The mixture is heated to a temperature between 45-115°C, and hydrazine hydrate (40%-80% concentration) is added dropwise over 1-3 hours. The reaction is then maintained at that temperature for an additional 3-8 hours. google.com The catalyst, often a combination of ferric chloride hexahydrate and activated carbon, is used in an amount of 2%-15% of the mass of the 1,8-dinitronaphthalene. google.com This method offers mild reaction conditions and high product yields. google.com

For instance, a specific example details the reaction of 150g of 1,8-dinitronaphthalene with 150g of 80% hydrazine hydrate in methanol (B129727) at 75°C for 3 hours, using a catalyst of 3g of iron oxide hexahydrate and 15g of activated carbon, resulting in a 91.2% yield of 1,8-diaminonaphthalene with 99.4% purity. google.com Varying the reaction conditions, such as using 40% hydrazine hydrate at 60°C for 5 hours, has yielded a 94.1% product yield with 99.3% purity. google.com

Table 2: Examples of Reductive Synthesis of Naphthalene-1,8-diamine using Hydrazine Hydrate

Hydrazine Hydrate Conc. (%)SolventTemperature (°C)Reaction Time (h)Purity (%)Yield (%)
80Methanol75399.491.2
40Methanol60599.394.1
80Methanol1158-95.2
40Isopropanol453-96.9
60DMF755-94.6

Purity data not available for all examples.

Approaches to N-Arylation of Naphthalene-1,8-diamine for this compound Synthesis

Once naphthalene-1,8-diamine is obtained, the next crucial step is the introduction of a phenyl group onto one of the nitrogen atoms (N-arylation) to form this compound.

Direct Arylation Reactions

Direct arylation methods offer a straightforward approach to forming C-N bonds. While specific examples for the direct phenylation of naphthalene-1,8-diamine are not detailed in the provided context, the general principles of N-arylation of amines are relevant. These reactions typically involve the coupling of an amine with an aryl halide or other arylating agent, often in the presence of a catalyst and a base.

Palladium-Catalyzed Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for N-arylation. These reactions provide a versatile and efficient means to form the N-phenyl bond. The general approach involves reacting naphthalene-1,8-diamine with a phenyl halide (e.g., phenyl bromide or phenyl iodide) in the presence of a palladium catalyst, a suitable ligand, and a base.

While a specific protocol for the synthesis of this compound using this method is not explicitly provided, the principles of Buchwald-Hartwig amination are well-established. Catalyst systems based on palladium with various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are commonly employed. researchgate.net The reaction conditions, including the choice of solvent, base, and temperature, are critical for achieving high yields and selectivity for the mono-arylated product over the di-arylated byproduct. The development of solvent-free protocols for Buchwald-Hartwig amination has also been reported, offering a more environmentally friendly approach. researchgate.net

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives allows for the tuning of the molecule's properties for various applications. This can be achieved by using substituted phenyl halides in the N-arylation step or by further modifying the naphthalene (B1677914) or phenyl rings of the parent compound.

For instance, the reaction of naphthalene-1,8-diamine with isatin (B1672199) in acetic acid with a catalytic amount of p-toluenesulfonic acid can lead to the formation of spiro-N,N-ketal and 1H-perimidine-based compounds, demonstrating the reactivity of the diamine towards forming complex heterocyclic structures. mdpi.com

Furthermore, a metal-free Sandmeyer-type reaction has been developed for the direct transformation of arylamines into aryl naphthalene-1,8-diamino boronamides. nih.govmdpi.com This method utilizes a nonsymmetrical diboron (B99234) reagent, B(pin)-B(dan), to selectively transfer the B(dan) moiety to the target molecule. This process tolerates a variety of functional groups on the aryl ring, including chloro, bromo, fluoro, ester, hydroxy, cyano, and amide groups, providing a route to a wide range of functionalized derivatives. nih.govmdpi.com

Alkylation and Acylation Strategies

The functionalization of 1,8-diaminonaphthalene through alkylation and acylation is a critical step in the synthesis of its derivatives. These strategies allow for the introduction of various substituents, which can modify the compound's properties or serve as a precursor for further reactions.

Alkylation of 1,8-diaminonaphthalene can be achieved using alkyl halides. The reaction of 1,8-diaminonaphthalene with flexible organic dihalides, such as o-xylylene (B1219910) dibromide, can lead to the formation of isomeric and polycyclic products. tau.ac.il The degree of alkylation, whether mono- or di-alkylation, can be controlled by the reaction conditions. For instance, selective mono-N-alkylation has been achieved using 9-borabicyclo[3.3.1]nonane (9-BBN) as an activating and directing group. tau.ac.il The reaction of 1,8-diaminonaphthalene with n-octyl iodide in the presence of potassium carbonate and a catalytic amount of p-toluenesulfonic acid in acetone (B3395972) and water leads to the formation of N,N'-dioctyl-1,8-naphthalenediamine. nih.gov

Acylation of 1,8-diaminonaphthalene is commonly performed using acid chlorides or anhydrides. The reaction with benzoyl chloride, for example, can introduce a benzoyl group onto one or both of the amino groups. These acylation reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The conditions for such reactions, including solvent and temperature, are crucial for controlling the extent of acylation. For instance, the acylation of anisole (B1667542) with benzoyl chloride has been studied over zeolite catalysts, highlighting the importance of the catalyst in such transformations. researchgate.net While a direct protocol for the benzoylation of 1,8-diaminonaphthalene is not detailed in the provided results, the general principles of acylation of aromatic amines are applicable. orgsyn.orgresearchgate.net

Condensation Reactions for Perimidine Formation

A significant application of 1,8-diaminonaphthalene and its N-substituted derivatives is in the synthesis of perimidines. This is typically achieved through condensation reactions with various carbonyl compounds, including aldehydes, ketones, carboxylic acids, and their derivatives. researchgate.netnih.govresearchgate.net

The reaction of 1,8-diaminonaphthalene with aldehydes or ketones in the presence of an acid catalyst, such as p-toluenesulfonic acid, or under catalyst-free mechanochemical conditions, can yield 2,3-dihydro-1H-perimidines. nih.gov The use of microwave irradiation has been shown to accelerate the synthesis of 2-substituted perimidines from the reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides, leading to good yields in short reaction times. researchgate.net

Furthermore, N-substituted 1,8-diaminonaphthalenes can also undergo condensation to form perimidine derivatives. For instance, N,N'-dialkyl-1,8-naphthalenediamines condense with ketones or aldehydes to produce 2-substituted or 2,2-disubstituted 2,3-dihydro-1,3-dialkyl-perimidines. nih.gov The synthesis of N-phenyl-perimidine would logically proceed from the condensation of this compound with an appropriate carbonyl compound.

Optimization of Reaction Conditions and Yields for this compound Preparation

The synthesis of this compound, a mono-arylated product, requires careful optimization to achieve high selectivity and yield, avoiding the formation of the di-phenylated byproduct. Key strategies for this synthesis include the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgyoutube.com The choice of palladium precursor, ligand, base, solvent, and temperature is critical for the success of this reaction. researchgate.netsigmaaldrich.com For the selective mono-arylation of 1,8-diaminonaphthalene, controlling the stoichiometry of the reactants is a primary consideration. Using a limited amount of the aryl halide can favor the formation of the mono-substituted product. The ligand also plays a crucial role; bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can significantly improve reaction efficiency and selectivity. youtube.comsigmaaldrich.com

The Ullmann condensation is another method for the N-arylation of amines, typically employing a copper catalyst at elevated temperatures. organic-chemistry.org Traditional Ullmann reactions often require harsh conditions, but modern modifications have been developed that proceed under milder conditions. The choice of catalyst, solvent, and temperature are key parameters to optimize for achieving selective mono-phenylation of 1,8-diaminonaphthalene.

The precursor for all these reactions, 1,8-diaminonaphthalene, is typically synthesized by the reduction of 1,8-dinitronaphthalene. wikipedia.org An industrialized preparation method involves the reduction of dinitronaphthalene using hydrazine hydrate in the presence of a catalyst in a solvent like ethanol, with reported yields exceeding 90%. google.comgoogle.com

Below is a table summarizing various reaction conditions for the synthesis of precursors and related compounds.

Reactants Product Catalyst/Reagent Solvent Temperature Yield Reference
1,8-Dinitronaphthalene1,8-DiaminonaphthaleneHydrazine hydrate, Catalyst (e.g., FeCl3/Activated Carbon)Ethanol75-90°C>90% google.comgoogle.com
1,8-Diaminonaphthalene, n-Octyl iodideN,N'-Dioctyl-1,8-naphthalenediaminep-Toluenesulfonic acid, K2CO3Acetone, Water65-70°C- nih.gov
1,8-Diaminonaphthalene, Iminoester hydrochlorides2-Substituted perimidinesMicrowave irradiation--Good researchgate.net
1,8-Diaminonaphthalene, Salicylaldehyde8-amino-[1-(2-hydroxyphenyl)imino]naphthalene-Ethanol-- researchgate.net
2,3,5-trichloropyridine, 2-aminothiophenol, then substituted amines3-anilino-1-azaphenothiazine derivativesPd(OAc)2, K2CO3, Ligandt-BuOH110°CGood to Excellent researchgate.net

Chemical Reactivity and Mechanistic Investigations of N1 Phenylnaphthalene 1,8 Diamine

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Detailed studies focusing specifically on the electrophilic and nucleophilic aromatic substitution patterns of N1-phenylnaphthalene-1,8-diamine are not extensively documented in the reviewed literature. However, the reactivity can be inferred from the known behavior of its parent molecule, naphthalene-1,8-diamine, and general principles of aromatic chemistry.

Electrophilic Aromatic Substitution (EAS): The two amino groups (-NH₂ and -NHPh) are strong activating, ortho, para-directing groups. Due to the high electron density of the naphthalene (B1677914) ring system, electrophilic substitution is an expected reaction pathway. The substitution pattern is influenced by both electronic and steric factors. The positions alpha to the amino groups (positions 2, 4, 5, and 7) are electronically activated. However, the bulky phenyl group and the inherent steric strain of the peri-diamine structure will likely direct incoming electrophiles to the less hindered positions of the naphthalene ring. Perimidine, a related heterocyclic system, demonstrates high electron density at the 4th and 9th positions, suggesting these sites are prone to oxidation. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires an aromatic ring that is electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group. scranton.edumasterorganicchemistry.com The this compound molecule is inherently electron-rich due to the amino substituents and lacks strong electron-withdrawing groups. Therefore, it is not expected to readily undergo SNAr reactions under standard conditions. For such a reaction to occur, derivatization to introduce potent activating groups or the use of exceptionally strong nucleophiles and harsh reaction conditions would likely be necessary. scranton.edumasterorganicchemistry.com

Cyclization Reactions Leading to Heterocyclic Systems

A significant aspect of the reactivity of this compound and its parent compound is the propensity of the two adjacent amino groups to undergo cyclization reactions with bifunctional reagents, leading to the formation of various heterocyclic systems. nih.gov

The reaction of diamines with specific carbonyl compounds can yield spiro-N,N-ketals, which are aza-analogues of spiroketals. Research on the parent compound, naphthalene-1,8-diamine, demonstrates its reaction with ninhydrin (B49086) and isatin (B1672199) to form such structures. mdpi.comnih.gov

When naphthalene-1,8-diamine reacts with ninhydrin in acetonitrile, it forms a spiro-N,N-acetal. mdpi.com In the presence of an acid catalyst, the reaction can lead to rearranged products alongside the expected spiro compounds. mdpi.comnih.gov Similarly, the reaction with isatin in the presence of an acid catalyst can yield a spiro-N,N-ketal along with other perimidine-based products. mdpi.comnih.gov These reactions highlight the ability of the 1,8-diamine moiety to participate in complex condensation and rearrangement sequences to generate spirocyclic frameworks. mdpi.com The formation of these spiro compounds can be attributed to intramolecular charge-transfer interactions between the electron-donating diamine moiety and the electron-accepting carbonyl compound. mdpi.com

The condensation of 1,8-naphthalenediamine and its derivatives with various carbonyl compounds, such as aldehydes and ketones, is a primary and widely used method for synthesizing perimidine derivatives. nih.govwikipedia.org This reaction involves the cyclization of the diamino group with the carbonyl group. nih.gov The synthesis of 2,2-disubstituted 2,3-dihydro-1H-perimidines is readily achieved through the reaction of 1,8-diaminonaphthalene (B57835) with a range of ketones. researchgate.net

The scope of this reaction is broad, encompassing aromatic, aliphatic, and heterocyclic ketones. researchgate.net Studies have shown that aliphatic ketones can sometimes provide higher product yields compared to aromatic ketones. For aromatic ketones, the presence of electron-withdrawing substituents on the phenyl ring can decrease the required reaction time. researchgate.net

Table 1: Synthesis of Perimidine Derivatives from Naphthalene-1,8-diamine and Various Ketones
Ketone ReactantProductReaction ConditionsYield (%)
Acetone (B3395972)2,2-Dimethyl-2,3-dihydro-1H-perimidineChitosan hydrochloride, Water, 60°C95
Acetophenone2-Methyl-2-phenyl-2,3-dihydro-1H-perimidineChitosan hydrochloride, Water, 60°C92
CyclohexanoneSpiro[cyclohexane-1,2'-(2',3'-dihydro-1'H-perimidine)]Chitosan hydrochloride, Water, 60°C96
4-Nitroacetophenone2-Methyl-2-(4-nitrophenyl)-2,3-dihydro-1H-perimidineChitosan hydrochloride, Water, 60°C94

The synthesis of the perimidine heterocyclic system is one of the most characteristic reactions of 1,8-diaminonaphthalenes. nih.gov These reactions typically involve the condensation with compounds containing a reactive carbonyl group, such as aldehydes, ketones, or acid anhydrides. nih.govresearchgate.net The reaction of naphthalene-1,8-diamine with isatin, for instance, can yield both spiro compounds and 1H-perimidine-based structures. mdpi.com The formation of the perimidine framework is driven by the stable, conjugated tricyclic system that results from the cyclization. Various catalytic methods, including acid catalysis, metal catalysis, and nanocatalysis, have been developed to facilitate this transformation under different conditions. nih.gov

Photochemical Reactions and Photooxidation Studies

While specific photochemical studies on this compound are limited, research on the parent 1,8-diaminonaphthalene provides insight into potential photoreactivity. ekb.egresearchgate.net The irradiation of 1,8-diaminonaphthalene in ethanol with a high-pressure mercury lamp (λ > 313 nm) in the presence of oxygen leads to photooxidation. ekb.egresearchgate.net This suggests that the naphthalene diamine core is susceptible to photochemical transformation. The presence of the N-phenyl group in this compound could influence this reactivity by altering the electronic properties and absorption spectrum of the molecule, potentially affecting the mechanism and products of photooxidation.

Reactions with π-Acceptors

Electron-rich aromatic systems like this compound have the potential to act as electron donors and form charge-transfer (CT) complexes with suitable electron acceptors (π-acceptors). researchgate.netnih.gov The formation of these complexes is driven by non-covalent interactions where a partial electron transfer occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov

Studies on the interaction of the parent molecule, 1,8-diaminonaphthalene, with the strong π-acceptor octafluoronaphthalene revealed the formation of a mixed-stack co-crystal. researchgate.net However, analysis of the molecular geometry and UV-visible spectra indicated an absence of significant charge transfer in the ground state, with the crystal packing being governed primarily by quadrupole-quadrupole interactions rather than strong donor-acceptor pairing. researchgate.net This suggests that while 1,8-diaminonaphthalene can co-crystallize with π-acceptors, it may not be a sufficiently strong π-donor to form classic charge-transfer complexes with all acceptors. The addition of a phenyl group to one of the nitrogen atoms in this compound would modulate its donor properties, and its interactions with various π-acceptors would depend on the specific electronic characteristics of the acceptor molecule. nih.gov

Comparative Reactivity Studies with Other Peri-Diamine Derivatives

The chemical reactivity of this compound is best understood through comparative analysis with other derivatives of 1,8-diaminonaphthalene. The unique spatial arrangement of the two amino groups in the peri-position dictates their chemical behavior, which is significantly modulated by the nature of the substituents on the nitrogen atoms. This section compares the reactivity of this compound with its parent compound, 1,8-diaminonaphthalene, and the extensively studied N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine, commonly known as a "proton sponge."

The parent compound, 1,8-diaminonaphthalene , serves as a fundamental benchmark for assessing the impact of N-substitution. It is a versatile precursor in the synthesis of various heterocyclic compounds, such as perimidines, through condensation reactions with aldehydes and ketones. This reactivity stems from the nucleophilicity of the primary amino groups, which readily participate in addition-elimination reactions.

In contrast, N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine (often referred to by the trade name Proton Sponge®) exhibits markedly different reactivity. The presence of four methyl groups dramatically increases the steric hindrance around the nitrogen atoms. While this steric strain, combined with electronic repulsion between the nitrogen lone pairs, results in exceptionally high basicity, it concurrently diminishes its nucleophilicity. Consequently, it is renowned as a highly selective, non-nucleophilic base in organic synthesis.

This compound presents an intermediate case. The introduction of a phenyl group on one of the nitrogen atoms has a pronounced effect on both the steric and electronic properties of the diamine. The phenyl group is electron-withdrawing through resonance, which is expected to decrease the basicity of the substituted nitrogen atom compared to the alkylated nitrogens in N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine. Furthermore, the steric bulk of the phenyl group, while significant, is different in nature from that of two methyl groups, influencing its approach to electrophiles.

One of the key metrics for comparing the reactivity of these amines is their basicity, as indicated by the pKa of their conjugate acids.

Compound NameStructurepKa of Conjugate Acid (in Water)Key Reactivity Features
1,8-Diaminonaphthalene1,8-Diaminonaphthalene structure4.61Good nucleophile; readily forms perimidines.
This compoundthis compound structureNot widely reportedModerate nucleophilicity; influenced by steric and electronic effects of the phenyl group.
N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine (Proton Sponge)Proton Sponge structure12.34Exceptionally high basicity; poor nucleophile due to steric hindrance.

The reactivity of this compound in condensation reactions is expected to be more nuanced than that of 1,8-diaminonaphthalene. The presence of the phenyl group may modulate the reaction rate and the stability of intermediates. For instance, in the formation of perimidine derivatives, the initial nucleophilic attack may be influenced by the steric hindrance and altered basicity of the N-phenylated amino group.

Coordination Chemistry and Catalytic Applications of N1 Phenylnaphthalene 1,8 Diamine and Analogs

N1-Phenylnaphthalene-1,8-diamine as a Ligand in Metal Complexes

The unique structural architecture of this compound, featuring a rigid naphthalene (B1677914) backbone and two nitrogen donor atoms, suggests its potential as a versatile ligand in coordination chemistry. The presence of a phenyl group on one of the nitrogen atoms introduces specific steric and electronic properties that would influence its coordination behavior.

Chelate Complex Formation and Stability

The formation of a chelate ring by this compound is expected to result in a significant "chelate effect," leading to thermodynamically more stable complexes compared to those formed with analogous monodentate amine ligands. The stability of these complexes would be influenced by factors such as the nature of the metal ion, the solvent system, and the electronic effects of the phenyl substituent. Quantitative determination of formation constants would be essential to fully characterize the stability of these complexes.

Stereochemical Aspects of Metal-Ligand Binding

The coordination of this compound to a metal center would have significant stereochemical implications. The planarity of the naphthalene core and the orientation of the phenyl group would create a distinct chiral environment around the metal. This could lead to the formation of diastereomeric complexes if the metal center itself becomes chiral upon coordination. Further investigation into the stereoisomerism of these complexes would be crucial for their application in areas such as asymmetric catalysis.

Applications in Homogeneous Catalysis

The electronic and steric properties of this compound-metal complexes would make them promising candidates for applications in homogeneous catalysis. The ability to tune these properties through modification of the phenyl group or the naphthalene backbone could allow for the development of highly active and selective catalysts.

Transition Metal Catalysis (e.g., Pd, Rh complexes)

Complexes of this compound with late transition metals such as palladium (Pd) and rhodium (Rh) are of particular interest. Palladium complexes could potentially be active in a variety of cross-coupling reactions, while rhodium complexes might find applications in hydroformylation and other catalytic transformations. The specific ligand environment provided by this compound would play a key role in modulating the reactivity and selectivity of the metal center.

Asymmetric Catalysis Using Chiral Derivatives

The development of chiral derivatives of this compound holds significant promise for asymmetric catalysis. Introduction of chirality, either in the naphthalene backbone or on the phenyl substituent, could lead to the formation of chiral metal complexes capable of inducing high enantioselectivity in a range of chemical reactions. The synthesis and evaluation of such chiral ligands would be a critical step towards realizing the full potential of this class of compounds in stereoselective synthesis.

Catalytic Hydrogenation and Oxidation Processes

The core structure of naphthalene-1,8-diamine is a key component in various catalytic systems, particularly for hydrogenation reactions. The proximity of the two amino groups allows for effective chelation to metal centers, forming stable complexes that can activate substrates.

Research into the selective hydrogenation of aromatic diamines often utilizes catalysts that could, in principle, be adapted for use with this compound. For instance, the hydrogenation of other aromatic diamines, such as p-phenylenediamine, has been successfully achieved using ruthenium-based catalysts. mdpi.com In these systems, the support material, like graphitic carbon nitride (g-C3N4), plays a crucial role by providing basic sites that enhance catalytic performance. mdpi.com

The hydrogenation of dinitronaphthalene to diaminonaphthalene is a critical industrial process and a direct precursor to the diamine family. Studies have shown that catalysts composed of nickel and selenium on an activated carbon support can achieve high selectivity in the hydrogenation of 1,8-dinitronaphthalene (B126178) to 1,8-diaminonaphthalene (B57835). nih.gov This highlights the importance of multi-metallic systems in controlling the reaction pathway and product selectivity.

While direct examples of this compound in oxidation catalysis are scarce, the parent compound, naphthalene-1,8-diamine, is known to be susceptible to oxidation, which can lead to the formation of colored impurities. wikipedia.orgreddit.com This reactivity suggests that its metal complexes could potentially mediate oxidation reactions, although controlling the reaction to avoid ligand degradation would be a significant challenge.

The following table summarizes representative catalytic systems used for the hydrogenation of related aromatic precursors, which could serve as a basis for developing catalysts incorporating this compound.

PrecursorCatalyst SystemProductKey Findings
1,8-Dinitronaphthalene20% Ni-Se/AC1,8-DiaminonaphthaleneHigh selectivity (99%) for the target product. nih.gov
p-PhenylenediamineRu/g-C3N4DiaminocyclohexaneThe basicity of the support enhances catalytic performance. mdpi.com
m-PhenylenediamineRu/g-C3N41,3-CyclohexanediamineAchieved a 73% yield under specific conditions. mdpi.com

Role in Organocatalysis and Supramolecular Assembly

The unique geometry of the naphthalene-1,8-diamine framework makes it an excellent building block for more complex molecular architectures, including those relevant to organocatalysis and supramolecular chemistry. The rigid naphthalene backbone holds the two nitrogen atoms in close proximity, a feature that can be exploited to create "proton sponges" or chiral ligands after appropriate substitution.

The reaction of naphthalene-1,8-diamine with various electrophiles demonstrates its utility in constructing intricate molecular structures. For example, its reaction with ninhydrin (B49086) in the presence of an acid catalyst does not just lead to a simple condensation product but results in the formation of novel spiro-N,N-ketals and other rearranged products. mdpi.com This reactivity underscores the potential of the diamine to participate in complex, multi-step transformations that build molecular complexity.

Similarly, the reaction of naphthalene-1,8-diamine with isatin (B1672199), catalyzed by p-toluenesulfonic acid, yields a mixture of a spiro-N,N-ketal and two other rearranged 1H-perimidine-based compounds. mdpi.com These reactions showcase how the diamine can serve as a scaffold for creating diverse heterocyclic systems. While these are examples of covalent assembly, the principles of molecular recognition and geometrically constrained reactions are fundamental to supramolecular chemistry.

In the realm of organocatalysis, diamine derivatives are frequently used as chiral ligands or catalysts. While specific applications of this compound as an organocatalyst are not well-documented, chiral diamines are cornerstones of asymmetric catalysis, particularly in hydrogenation and transfer hydrogenation reactions. nih.gov The introduction of a phenyl group onto the naphthalene-1,8-diamine framework could be a route to developing new chiral ligands for such transformations.

The table below details the products formed from the reaction of naphthalene-1,8-diamine with selected reagents, illustrating its role as a building block for complex molecules.

ReagentCatalyst/SolventMajor ProductsProduct Type
NinhydrinAcetonitrileSpiro-N,N acetalSpiro Compound
NinhydrinMethanol (B129727) / AcidSpiro-N,N-ketals, Diazapleiadiene, IsoquinolinedioneSpiro and Rearranged Products mdpi.com
IsatinAcetic Acid / p-TSASpiro-N,N-ketal, 1H-perimidine derivativesSpiro and Rearranged Products mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. rigaku.com For N1-Phenylnaphthalene-1,8-diamine and related compounds, this method provides invaluable insights into bond lengths, bond angles, and intermolecular interactions in the solid state.

Studies on similar structures, such as N,N′-Dineopentylnaphthalene-1,8-diamine, reveal that the C(ipso)-N bond distances are often slightly shorter than average, suggesting a degree of double bond character. nih.gov The hybridization of the nitrogen atoms can be influenced by steric hindrance between substituents, potentially shifting from sp2 to a more pyramidal sp3 hybridization to alleviate steric strain. nih.gov In the case of N1-phenyl-N4-[(E)-(pyren-1-yl)methylidene]benzene-1,4-diamine, X-ray analysis has shown that the molecule is non-planar, with significant dihedral angles between the constituent aromatic rings. nih.govresearchgate.net These studies also highlight the role of various intermolecular forces, such as N—H⋯π, C—H⋯π, and π–π interactions, in stabilizing the crystal lattice. nih.govresearchgate.net The crystal structures of protonated 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), a related "proton sponge," have been determined at different temperatures to understand the nature of the intramolecular hydrogen bond. fu-berlin.deiaea.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is an indispensable tool for probing the structure and behavior of molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon-13 (¹³C).

¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound and its analogues provide a wealth of structural information. careerendeavour.com For instance, in a related compound, 1,2-Diphenylethyne, the ¹H NMR spectrum in CDCl₃ shows signals in the aromatic region (δ = 7.25-7.37 ppm and 7.53-7.55 ppm), while the ¹³C NMR spectrum reveals peaks corresponding to the alkynyl and phenyl carbons. rsc.org The chemical shifts in the NMR spectra are highly sensitive to the electronic environment of the nuclei. For example, in a series of nitrobenzene-1,2-diamines, the chemical shifts of ¹H, ¹³C, and ¹⁵N were studied in solution and solid state, and the experimental data were found to be in good agreement with theoretical calculations. researchgate.net

Detailed analysis of ¹H NMR spectra of N-Phenyl-1-naphthylamine, a structurally similar compound, allows for the assignment of specific protons in the molecule. chemicalbook.com Similarly, ¹³C NMR data for 1-PHENYLNAPHTHALENE provides insight into the carbon framework. chemicalbook.com In more complex systems, two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed for unambiguous assignment of all proton and carbon signals. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
1,2-Diphenylethyne rsc.orgCDCl₃7.25-7.37 (m, 6H), 7.53-7.55 (m, 4H)89.4, 123.3, 128.3, 128.4, 131.6
1-(Phenylethynyl)-4-propylbenzene rsc.orgCDCl₃7.25-7.37 (m, 6H), 7.53-7.55 (m, 4H)Not specified
N-Phenyl-1-naphthylamine chemicalbook.comNot specified7.958, 7.821, 7.526, 7.45, 7.42, 7.340, 7.33, 7.216, 6.936, 6.882, 5.84Not specified
1,8-Diaminonaphthalene (B57835) chemicalbook.comNot specifiedNot specifiedNot specified

Note: This table is illustrative and compiles data from related compounds to provide a general understanding of the expected spectral regions.

Elucidation of Rotational Barriers and Conformational Isomers

The flexibility of the N-phenyl bond in this compound allows for the existence of different rotational isomers (conformers). NMR spectroscopy, particularly temperature-dependent studies, is a powerful method to investigate the energy barriers associated with the rotation around this bond.

In a related compound, 1,8-bis(methylphenylamino)naphthalene, variable-temperature ¹H NMR studies revealed the presence of two conformers at ambient temperature that interconvert at higher temperatures. core.ac.uk By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes. This includes the activation energy for rotation around the N-C(phenyl) bonds. For some peri-substituted naphthalenes, these rotational barriers are found to be relatively low. core.ac.uk

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. researchgate.net

For this compound, mass spectrometry would confirm the molecular formula of C₁₆H₁₄N₂ with a monoisotopic mass of approximately 234.12 g/mol . epa.gov The mass spectrum of the related "proton sponge," N,N,N',N'-tetramethyl-1,8-naphthalenediamine, shows a molecular ion peak corresponding to its molecular weight. spectrabase.comnist.gov

The fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure. The study of arylnaphthalide lignans (B1203133) using tandem mass spectrometry revealed that the fragmentation pathways are influenced by the substituents on the aromatic rings. nih.gov For instance, the cleavage of specific bonds can be characteristic of the presence of certain functional groups. nih.gov Similarly, the fragmentation of ketamine analogues in mass spectrometry follows predictable pathways, with characteristic losses of small molecules or radicals. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. msu.edu This technique is particularly useful for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N stretching vibrations of the amine groups, as well as aromatic C-H and C=C stretching vibrations. The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding. mdpi.com Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching bands for the naphthalene (B1677914) and phenyl rings appear in the 1400-1600 cm⁻¹ region. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule. msu.edu The IR spectra of related compounds like 1,8-diaminonaphthalene and N-phenyl n'-cyclohexyl p-phenylene diamine provide a reference for the expected vibrational modes. nih.govnist.govchemicalbook.com

Table 2: General IR Absorption Regions for Functional Groups in this compound

Functional GroupVibrational ModeApproximate Frequency Range (cm⁻¹)
Amine (N-H) Stretching3300 - 3500
Aromatic C-H Stretching3000 - 3100
Aromatic C=C Stretching1400 - 1600
C-N Stretching1000 - 1350

Spectroscopic Probes for Intra- and Intermolecular Interactions

Spectroscopic techniques are highly sensitive to the subtle energy changes associated with intra- and intermolecular interactions, such as hydrogen bonding. nih.gov

In molecules like this compound, the possibility of intramolecular hydrogen bonding between the two amine groups exists. The presence and strength of such bonds can be inferred from shifts in the N-H stretching frequencies in the IR spectrum and changes in the chemical shifts of the N-H protons in the ¹H NMR spectrum. mdpi.com For example, the formation of an intramolecular hydrogen bond typically leads to a red-shift (lower frequency) and broadening of the N-H stretching band in the IR spectrum.

Intermolecular interactions, such as hydrogen bonding with solvent molecules or self-association, can also be studied. stanford.edu For instance, the interaction of phthalic acid with bases in a nonpolar solvent can lead to the formation of both intra- and intermolecular hydrogen bonds, which can be distinguished by NMR spectroscopy. mdpi.com In the solid state, X-ray crystallography can directly reveal the geometry of intermolecular hydrogen bonds and other non-covalent interactions like π-π stacking. nih.gov The study of dimers of naphthalene and acenaphthene (B1664957) using high-resolution infrared spectroscopy has shown that dimer formation can lead to shifts and splitting of vibrational bands, providing insights into the geometry of the complex. ru.nl

Theoretical and Computational Studies of N1 Phenylnaphthalene 1,8 Diamine

Electronic Structure Analysis (HOMO-LUMO Characterization)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

In molecules like N1-Phenylnaphthalene-1,8-diamine, quantum mechanical calculations such as Density Functional Theory (DFT) are employed to determine the energies and spatial distributions of these orbitals. nih.gov A small HOMO-LUMO energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For aromatic amines, the HOMO is typically a π-orbital localized on the aromatic system and the nitrogen lone pairs, while the LUMO is a π*-antibonding orbital. The introduction of a phenyl group on one of the nitrogen atoms is expected to influence the electronic distribution and energies of these frontier orbitals.

Computational analyses demonstrate that charge exchange occurs within the molecule, and the calculated HOMO-LUMO energy gap provides a quantitative measure of this potential. nih.gov For instance, studies on similar complex heterocyclic systems have shown that a small energy gap is a key descriptor of their reactive nature. nih.gov The specific energies for this compound would be calculated using methods like B3LYP with a basis set such as 6-31G**, which are standard for such investigations. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies

Property Calculated Value (eV) Description
HOMO Energy -5.2 Energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy -1.8 Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap 3.4 Energy difference (LUMO-HOMO), indicating chemical reactivity and stability.

Note: The values presented are illustrative, based on typical results for similar aromatic amine compounds from quantum chemical calculations.

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of this compound is complex due to the rotational freedom around the C-N and C-C single bonds. Conformational analysis aims to identify the stable, low-energy arrangements (energy minima) of the molecule. This is achieved by systematically exploring the potential energy surface through computational methods.

An extensive search for energy minima involves sampling various staggered conformations. soton.ac.uk For this compound, this includes the rotation of the phenyl group relative to the naphthalene (B1677914) core and the orientation of the N-H and N-phenyl groups. Due to steric hindrance between the peri-substituents, the naphthalene backbone is often distorted from planarity, and the nitrogen atoms may adopt a pyramidal geometry to alleviate strain. nih.gov

In related 1,8-disubstituted naphthalene derivatives, the relative location of the N-substituents is crucial. nih.gov Different conformations can either allow for or prevent the formation of intramolecular hydrogen bonds. nih.gov The analysis of related structures in the Cambridge Structural Database (CSD) reveals a wide range of dihedral angles, illustrating the molecule's conformational flexibility. nih.gov Energy minimizations are performed for each potential conformer to identify all unique low-energy structures and determine their relative stability. soton.ac.uk

Table 2: Key Dihedral Angles in Naphthalene Diamine Derivatives

Dihedral Angle Description Typical Range (degrees) Reference
C8-C1-N1-C(phenyl) Rotation of the phenylamino (B1219803) group Varies widely nih.gov
C1-C9-C8-N2 Naphthalene core distortion 0 to ±15 nih.gov
H-N1···N2 Orientation for hydrogen bonding Dependent on protonation state nih.gov

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Quantum chemical calculations are pivotal for understanding the reactivity of this compound, particularly its behavior as a "proton sponge." researchgate.net These compounds exhibit unusually high basicity because protonation relieves the steric strain between the peri-amino groups and allows for the formation of a strong intramolecular hydrogen bond in the resulting cation. researchgate.net

Calculations can predict the proton affinity (PA), which is a measure of the molecule's gas-phase basicity. researchgate.net Studies on the parent compound, 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), show that substituents on the naphthalene ring significantly affect the PA and the energy of the transition state for proton transfer. researchgate.net The phenyl group in this compound is expected to modulate the basicity of the nitrogen atoms through electronic effects.

Furthermore, these calculations can map out entire reaction pathways, for example, the two-step protonation mechanism proposed for proton sponges. This involves an initial rapid protonation on an out-inverted amino group, followed by a slower rotational transfer of the proton into the space between the two nitrogen atoms to form the stable, chelated cation. researchgate.net Computational methods can determine the activation barriers and reaction energies for each step in such a process. frontiersin.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time. nih.gov An MD simulation numerically solves Newton's equations of motion for the atoms in the system, yielding a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent).

For this compound, MD simulations could be used to:

Study Conformational Dynamics: Observe transitions between different stable conformations in solution.

Analyze Solvation: Investigate how solvent molecules arrange around the diamine and influence its structure.

Determine Hydrodynamic Properties: Calculate properties like rotational and translational diffusion coefficients. nih.gov

Simulate Interactions: Model the interaction of the diamine with other molecules, such as substrates or biological macromolecules, to understand its binding modes and dynamics.

These simulations provide insights into structural changes, disorder within a medium, and various relaxation times, offering a more complete understanding of the molecule's behavior in a realistic environment. nih.gov

Hydrogen Bonding Interactions and Their Influence on Structure and Reactivity

Hydrogen bonding plays a defining role in the chemistry of this compound. The proximity of the two amino groups in the peri-position creates a unique environment for both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: Upon protonation, this compound is expected to form a very strong N-H⁺···N intramolecular hydrogen bond. This interaction is the primary reason for the high basicity of proton sponges, as the formation of this stable, chelated ring system is energetically highly favorable. researchgate.netresearchgate.net The geometry of this bond (distance and angle) can be precisely characterized using computational methods.

Intermolecular Hydrogen Bonding: In its neutral state, the N-H groups can act as hydrogen bond donors, while the nitrogen lone pairs can act as acceptors. These interactions are crucial in the solid state, where they dictate the crystal packing arrangement. mdpi.com Depending on the conformation, the molecule can form hydrogen-bonded dimers or extended chains. mdpi.comnih.gov The interplay between steric effects from the bulky phenyl and naphthalene groups and the directional nature of hydrogen bonds determines the final supramolecular assembly. rsc.org The formation of intramolecular hydrogen bonds can sometimes preclude intermolecular interactions or alter the resulting structural motifs. researchgate.net

Table 3: Representative Hydrogen Bond Parameters

Interaction Type Donor-H···Acceptor D···A Distance (Å) D-H···A Angle (°) Significance
Intramolecular (Protonated) N-H⁺···N ~2.6 - 2.8 ~150 - 170 High basicity ("Proton Sponge" effect)
Intermolecular (Neutral) N-H···N ~2.9 - 3.2 ~160 - 180 Crystal packing, dimer formation

Note: Values are typical for N···N hydrogen bonds in related amine structures and are used to illustrate the expected geometry.

Applications in Advanced Materials Science and Technologies

Utilization in Optoelectronic Materials

The N-phenylnaphthalene-1-amine scaffold is a key building block in materials designed for optoelectronic devices, where the flow of charge carriers and the emission of light are critical functions.

In the architecture of an Organic Light-Emitting Diode (OLED), the hole-transporting layer (HTL) plays a crucial role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Derivatives of N-phenylnaphthalene-1-amine are prominent candidates for hole-transporting materials (HTMs). Their highest occupied molecular orbital (HOMO) energy levels can be well-matched with the work function of common anodes like indium tin oxide (ITO) and the HOMO of the light-emitting layer, ensuring efficient charge injection. wikipedia.org

Research has focused on synthesizing highly soluble HTMs based on phenylnaphthalene cores to enable the fabrication of large-area, solution-processed OLEDs. tcichemicals.comthermofisher.com An asymmetric and twisted molecular structure, often a feature of these compounds, enhances both solubility and thermal stability. tcichemicals.comthermofisher.com For instance, derivatives incorporating the N-phenylnaphthalene-1-amino moiety have been synthesized and their electro-optical properties evaluated. wikipedia.orguni.lu These materials exhibit HOMO levels in the range of 4.83–5.08 eV, which is advantageous for their role as HTMs. wikipedia.org

The performance of OLEDs is significantly influenced by the properties of the HTM. Devices fabricated with HTMs containing the N-phenylnaphthalene-1-amino group have demonstrated notable efficiencies.

Table 1: Performance of OLEDs Utilizing N-phenylnaphthalene-1-amino Based Hole-Transporting Materials

Device/Material Reference Maximum Luminance Efficiency (cd/A) Power Efficiency (lm/W) External Quantum Efficiency (EQE) (%) Turn-on Voltage (V)
2,6-NPNP (Solution-processed) tcichemicals.comthermofisher.com 4.49 3.78 1.63 2.54
BF-m-TPA wikipedia.org 56.5 13.3 16.3 N/A

This table is generated based on data from multiple sources and represents the performance of different derivatives.

The rigid naphthalene (B1677914) backbone in N1-Phenylnaphthalene-1,8-diamine derivatives makes them suitable fluorophores. The amino-1,8-naphthalimide structure, which can be synthesized from 1,8-diaminonaphthalene (B57835) precursors, is a particularly important platform for developing fluorescent probes. These probes operate via mechanisms such as photoinduced electron transfer (PET), where the fluorescence is initially quenched and then "turned on" in the presence of a specific analyte. The interaction with the target analyte alters the electronic properties of the sensor molecule, leading to a measurable change in fluorescence intensity. This principle is central to the design of highly sensitive and selective chemical sensors.

Integration into Polymer and Macromolecular Architectures

The diamine functionality of this compound allows it to be incorporated as a fundamental repeating unit in various polymer and macromolecular structures.

The two amine groups on the this compound molecule serve as reactive sites for polymerization reactions. This makes it a suitable diamine monomer for the synthesis of polymers such as polyamides and polyimides through polycondensation reactions with diacyl chlorides or dianhydrides, respectively. The incorporation of the bulky and rigid phenylnaphthalene unit into a polymer backbone is expected to impart high thermal stability, modified solubility, and specific optoelectronic properties to the resulting polymer.

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. The properties of COFs, such as pore size, stability, and functionality, are determined by the geometry and nature of the monomers used. Diamines are frequently used as linkers in the synthesis of COFs, particularly for creating imine-linked frameworks.

Development of Chemical Sensors and Probes

The reactivity of the amino groups and the fluorescent nature of the naphthalene core make this compound and its derivatives excellent platforms for the design of chemical sensors.

Reaction-based fluorescent probes are a powerful tool for the detection of hazardous substances. For example, fluorescent chemosensors based on the amino-1,8-naphthalimide scaffold have been developed for the detection of phosgene, a highly toxic chemical warfare agent. The sensing mechanism involves a chemical reaction between the analyte (phosgene) and the sensor molecule, which contains a reactive amino group derived from a 1,8-diaminonaphthalene precursor. This reaction triggers a distinct change in the fluorescence output, allowing for real-time monitoring.

Furthermore, COFs built with diaminonaphthalene-type linkers can also function as sensors. An imine-linked COF synthesized from 1,5-diaminonaphthalene (an isomer of 1,8-diaminonaphthalene) has been demonstrated as a luminescence sensor for phosphate (B84403) ions in water, showing high selectivity and a low detection limit. The sensing mechanism in such materials relies on the interaction between the analyte and the porous, functional framework, which leads to fluorescence quenching.

Role in Functional Organic Materials with Specific Properties

The molecular architecture of this compound, featuring a rigid naphthalene unit and a rotatable phenyl group attached to a nitrogen atom, provides a foundation for creating materials with tailored functionalities. The electron-rich nature of the diamine system, coupled with the extended π-conjugation of the naphthalene and phenyl rings, is central to its utility in organic electronics.

Derivatives incorporating the N1-phenylnaphthalene-1-amino moiety have demonstrated significant potential as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). These materials facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, a critical process for the performance of OLED devices.

One notable example is a hole transport compound, 2-[1-{4-(N-phenylnaphthalene-1-amino)phenyl}-3,4,5,6-tetraphenylbenzene-2-yl]5-(N-phenylnaphthalen-1-amino)pyridine, referred to as 1-PNAP-TB. elsevierpure.com This material, which contains the N1-phenylnaphthalene-1-amino unit, has been synthesized and its performance in OLEDs evaluated. Research has shown that materials incorporating this moiety can exhibit high glass transition temperatures (Tg), which is indicative of excellent thermal stability and morphological robustness, crucial for the longevity of electronic devices. elsevierpure.com

The electrochemical properties of molecules containing the N-phenyl-naphthylamine skeleton are also a key area of investigation. Studies on the electrochemical synthesis of related compounds, such as 1,1′-binaphthalene-2,2′-diamine derivatives from N-phenyl-2-naphthylamine, provide insights into the redox behavior of these systems. The oxidative potential of these molecules is a critical parameter in their application as hole-transporting materials, as it determines the energy barrier for hole injection from the electrode.

Furthermore, the photophysical properties of related naphthalimide derivatives, where a phenyl group is attached to the naphthalene core, have been studied to understand the influence of these structural motifs on light absorption and emission characteristics. While not diamines, these studies on compounds like 4-phenyl-1,8-naphthalimide reveal that the interplay between the naphthalene and phenyl units can lead to interesting solvent-dependent fluorescence and aggregation-induced emission (AIE) properties. These findings are valuable for the design of new emissive materials and fluorescent probes.

Detailed research findings on a specific hole-transporting material incorporating the N1-phenylnaphthalene-1-amino group are presented in the table below.

Compound NameLuminance Efficiency (cd/A) at 10 mA/cm²External Quantum Efficiency (%) at 10 mA/cm²Glass Transition Temperature (Tg) (°C)
2-[1-{4-(N-phenylnaphthalene-1-amino)phenyl}-3,4,5,6-tetraphenylbenzene-2-yl]5-(N-phenylnaphthalen-1-amino)pyridine (1-PNAP-TB)2.820.97118-133

Table 1: Performance Data of a Hole Transport Material Containing the N1-Phenylnaphthalene-1-amino Moiety in an OLED Device. elsevierpure.com

Derivatization Strategies and Structure Research Relationship Studies

Impact of N-Substitution on Compound Stability and Reactivity

The parent compound, 1,8-diaminonaphthalene (B57835) (DAN), is a colorless solid that is known to be sensitive to air, often darkening upon exposure due to oxidation. chemicalbook.comwikipedia.org This inherent reactivity is centered on the two primary amine groups held in close proximity. Substitution at these nitrogen atoms significantly alters the stability and reactivity profile.

N-alkylation or N-arylation modifies the electron density on the nitrogen atoms and introduces steric hindrance around them. For instance, the replacement of a hydrogen atom with a phenyl group in N¹-Phenylnaphthalene-1,8-diamine enhances its stability against oxidation compared to the unsubstituted diamine. The reactivity of the N-H groups is fundamental to many of its applications. These sites are susceptible to electrophilic attack and are the locus of deprotonation. The amino groups of DAN can undergo condensation reactions with various aldehydes and ketones to form perimidines. wikipedia.orgresearchgate.net They can also react with hydrazonoyl chlorides researchgate.net or engage in polymerization to form materials like poly(1,8-diaminonaphthalene), which has been explored for creating nanocatalysts. nih.govnih.govresearchgate.net

The introduction of substituents directly influences the compound's role as a ligand in coordination chemistry. The basicity and steric bulk of alkylated 1,8-diaminonaphthalene derivatives have been shown to modulate the efficiency and regioselectivity of ruthenium precatalysts in reactions like allylic etherification. rsc.org The N-substituents dictate the coordination geometry and the electronic properties of the resulting metal complex, thereby controlling its catalytic activity.

Steric and Electronic Effects of Substituents on Molecular Conformation

The conformation of N-substituted 1,8-diaminonaphthalenes is dominated by the severe steric strain imposed by the peri-positions. To alleviate this strain, the naphthalene (B1677914) backbone often distorts from planarity, and the substituents on the nitrogen atoms arrange themselves to minimize repulsion. In N¹-Phenylnaphthalene-1,8-diamine, a critical conformational feature is the intramolecular hydrogen bond between the N-H of the secondary amine and the lone pair of the primary amine's nitrogen (N-H···N). This interaction helps to stabilize a more planar arrangement of the N-C···C-N plane relative to a hypothetical non-bonded state. unito.itmdpi.com

In fully N,N,N',N'-tetra-alkylated derivatives like 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), also known as a "proton sponge," the steric repulsion between the two dimethylamino groups is immense. wikipedia.org This forces the nitrogen lone pairs to be directed towards each other in the space between the peri-positions, leading to a significant distortion of the naphthalene skeleton. Upon protonation, the proton is captured in an exceptionally strong, chelated N-H⁺-N intramolecular hydrogen bond. This process relieves the steric strain of the lone pair-lone pair repulsion, which is a primary reason for the compound's extraordinarily high basicity. wikipedia.orgrsc.org

Systematic Modification of the Phenyl Group for Tuned Properties

Systematically altering the electronic properties of the N-phenyl substituent provides a powerful method for tuning the characteristics of the entire molecule. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring, researchers can modulate the basicity, nucleophilicity, and spectroscopic properties of the diamine.

Research on analogous systems demonstrates this principle effectively. In a series of N-(8-fluoronaphthalen-1-yl)benzamide derivatives, a linear correlation was observed between the electronic nature of the substituent on the phenyl ring and the spectroscopic properties related to the intramolecular N-H···F hydrogen bond. nsf.gov Similarly, placing substituents on the phenyl ring of N¹-Phenylnaphthalene-1,8-diamine would alter the electron density on the N¹ nitrogen. An EWG would decrease its basicity, while an EDG would increase it.

A direct application of this strategy is seen in the synthesis of N-aryl-1,8-diaminonaphthalene boronamides. mdpi.com In this work, various substituted anilines were used to generate a range of N-aryl derivatives, which were subsequently cyclized with boron. The properties of the final product are directly inherited from the electronics of the initial substituted phenyl group. This approach allows for the creation of a library of compounds with finely-tuned Lewis acidity at the boron center, all based on the N-phenyl-1,8-diamine scaffold.

Table 1: Synthesis of N-Aryl-1,8-diaminonaphthalene Boronamide Precursors with Modified Phenyl Groups mdpi.com
Phenyl SubstituentStarting ArylamineResulting Product NameYieldMelting Point (°C)
4-Methoxyp-Anisidine2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de] chemicalbook.comnsf.govresearchgate.netdiazaborinine75%163.2 - 165.6
3-Methoxym-Anisidine2-(3-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de] chemicalbook.comnsf.govresearchgate.netdiazaborinine70%113.7 - 116.4
4-Bromo4-Bromoaniline2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de] chemicalbook.comnsf.govresearchgate.netdiazaborinine62%135.6 - 136.2
3-Bromo3-Bromoaniline2-(3-bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de] chemicalbook.comnsf.govresearchgate.netdiazaborinine60%86.6 - 87.9

Synthesis and Investigation of N,N'-Dialkyl-1,8-naphthalene Diamines

The alkylation of one or both nitrogen atoms of 1,8-diaminonaphthalene leads to a class of compounds with significantly altered steric and electronic properties, culminating in the famous "proton sponge" bases. The synthesis typically involves the direct alkylation of 1,8-diaminonaphthalene. rsc.org

Stepwise methylation allows for the isolation of mono-, di-, tri-, and tetra-methylated products. The degree of alkylation has a profound effect on the compound's basicity. While 1,8-diaminonaphthalene itself has a pKa for its conjugate acid of around 4.6, progressive alkylation dramatically increases this value. The N,N'-dimethyl derivative shows an increased pKₐ of 5.61. chemicalbook.com The full methylation to produce N,N,N',N'-Tetramethyl-1,8-naphthalenediamine, or 1,8-bis(dimethylamino)naphthalene (DMAN), results in a massive leap in basicity, with a pKₐ of 12.34 in water. wikipedia.org This exceptional increase is due to the severe steric strain between the dimethylamino groups, which is relieved upon protonation and formation of a strong internal hydrogen bond. wikipedia.org

These dialkyl derivatives are not only strong bases but are also poor nucleophiles due to the steric hindrance around the nitrogen atoms, a property that makes them highly useful as non-nucleophilic bases in organic synthesis. wikipedia.org

Table 2: Properties of Alkylated 1,8-Diaminonaphthalene Derivatives
Compound NameSubstituentsPropertyValueReference
1,8-Diaminonaphthalene-pKₐ (Conjugate Acid)~4.6 indiana.edu
N,N'-Dimethylnaphthalene-1,8-diamine1-NH(CH₃), 8-NH(CH₃)Melting Point103-104 °C chemicalbook.com
N,N'-Dimethylnaphthalene-1,8-diamine1-NH(CH₃), 8-NH(CH₃)pKₐ₂5.61 chemicalbook.com
N,N,N'-Trimethylnaphthalene-1,8-diamine1-N(CH₃)₂, 8-NH(CH₃)Melting Point29-30 °C chemicalbook.com
N,N,N'-Trimethylnaphthalene-1,8-diamine1-N(CH₃)₂, 8-NH(CH₃)pKₐ₂6.43 chemicalbook.com
1,8-Bis(dimethylamino)naphthalene (DMAN)1-N(CH₃)₂, 8-N(CH₃)₂Melting Point49-51 °C sigmaaldrich.com
1,8-Bis(dimethylamino)naphthalene (DMAN)1-N(CH₃)₂, 8-N(CH₃)₂pKₐ (Conjugate Acid, H₂O)12.34 wikipedia.org
1,8-Bis(dimethylamino)naphthalene (DMAN)1-N(CH₃)₂, 8-N(CH₃)₂pKₐ (Conjugate Acid, MeCN)18.62 wikipedia.org

Design of "Proton Sponge" Analogs and Superbases

The discovery of 1,8-bis(dimethylamino)naphthalene (DMAN) as a "proton sponge" launched a field dedicated to designing even stronger non-ionic, non-nucleophilic superbases. The core design principle remains the relief of steric or electronic repulsion upon protonation within a chelating framework. Many of these designs use 1,8-diaminonaphthalene as the starting scaffold. wikipedia.org

One strategy to increase basicity is to further enhance the steric strain in the neutral base. For example, replacing the methyl groups with bulkier ethyl groups leads to 1,8-bis(diethylamino)naphthalene, which is an even stronger base. Introducing electron-donating methoxy (B1213986) groups at the 2,7-positions of the naphthalene ring also increases basicity by over four pKₐ units. researchgate.net

A more advanced strategy involves replacing the alkyl groups with moieties that are even more effective at stabilizing a positive charge. A second-generation superbase, 1,8-bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN), is prepared from 1,8-diaminonaphthalene. wikipedia.org In HMPN, the nitrogen atoms are part of phosphazene groups, which are exceptionally strong electron donors. This modification results in a pKₐ for the conjugate acid of 29.9 in acetonitrile, making it more than 11 orders of magnitude more basic than the original DMAN. wikipedia.org Other designs have focused on creating "push-pull" proton sponges by adding electron-withdrawing groups to the naphthalene backbone to modulate the electronic properties. researchgate.net The unique ability of aromatic proton sponges like DMAN to self-assemble has also been harnessed to direct the synthesis of extra-large-pore zeolites, showcasing their utility beyond simple acid scavenging. nih.gov

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally friendly methods for the synthesis of N-substituted naphthalenediamines, including N1-Phenylnaphthalene-1,8-diamine, is a key area of ongoing research. Traditional methods often rely on the reduction of dinitronaphthalene precursors. wikipedia.org However, recent advancements are paving the way for more sustainable and versatile synthetic strategies.

A significant breakthrough has been the development of a metal-free Sandmeyer-type reaction for the direct synthesis of aryl naphthalene-1,8-diamino boronamides. nih.gov This method utilizes a nonsymmetrical diboron (B99234) reagent, B(pin)-B(dan), to selectively transfer the B(dan) moiety to arylamines. This approach is notable for its tolerance of a wide range of functional groups and its metal-free nature, offering a greener alternative to traditional cross-coupling reactions. While this has been demonstrated for boronamides, it opens up avenues for analogous direct C-N bond formations to produce N-aryl-1,8-diaminonaphthalenes.

Furthermore, research into the polymerization of 1,8-diaminonaphthalene (B57835) (DAN) has led to the creation of novel nanocatalysts. For instance, a magnetic poly(1,8-diaminonaphthalene)-nickel (PDAN-Ni@Fe3O4) composite has been synthesized and employed as a recyclable and environmentally friendly catalyst for the one-pot synthesis of isoxazole-5(4H)-ones. nih.gov The synthesis of the polymer itself is achieved through the oxidation of the 1,8-diaminonaphthalene monomer. nih.gov These developments in polymerization and catalysis with the parent diamine suggest future pathways for creating functional polymers and materials starting from this compound.

Future research in this area is expected to focus on optimizing these novel pathways, exploring enzymatic and photocatalytic methods, and expanding the substrate scope to create a diverse library of this compound derivatives with tailored properties.

Advanced Applications in Smart Materials and Responsive Systems

The unique structural and electronic properties of the 1,8-diaminonaphthalene scaffold make its derivatives, including this compound, promising candidates for the development of smart materials and responsive systems. The introduction of the phenyl group is expected to further modulate these properties, opening up new application possibilities.

Derivatives of 1,8-diaminonaphthalene, such as perimidines formed by cyclocondensation with aldehydes, have demonstrated potential as fluorescent probes for the detection of metal ions like Hg2+. researchgate.net The fluorescence of these systems can be quenched or enhanced in the presence of specific analytes, making them suitable for sensor applications. While direct studies on this compound in this context are limited, its structural similarity to the precursors of these fluorescent probes suggests its potential as a building block for new and more selective sensors.

The broader class of N-substituted naphthalimides, which share a similar naphthalene (B1677914) core, has been extensively studied for their photophysical properties and their applications in fluorescent sensors and molecular switches. researchgate.net The fluorescence of these compounds is often sensitive to the surrounding environment, such as solvent polarity, which is a key characteristic for responsive materials. The insights gained from naphthalimide research can guide the design of smart materials based on this compound.

Future work will likely involve the incorporation of this compound into polymer backbones to create processable smart materials. The development of thin films and nanoparticles with responsive optical or electronic properties is another promising avenue for research.

Multi-disciplinary Research at the Interface of Chemistry and Materials Science

The exploration of this compound and its derivatives is inherently a multi-disciplinary endeavor, bridging the gap between fundamental organic chemistry and applied materials science. The synthesis of novel derivatives with specific functionalities requires expertise in synthetic organic chemistry, while the characterization of their properties and their integration into functional devices demands knowledge of materials science, physics, and engineering.

A prime example of this interdisciplinary approach is the development of poly(1,8-diaminonaphthalene)-based nanocatalysts. nih.gov This research combines polymer chemistry for the synthesis of the support, inorganic chemistry for the incorporation of the metal catalyst, and materials science for the characterization and application of the final composite material.

Similarly, the investigation of N-aryl-1,8-diaminonaphthalene derivatives as potential components of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), requires a collaborative effort. Chemists would be responsible for designing and synthesizing molecules with appropriate electronic properties, while materials scientists and physicists would focus on device fabrication and characterization. Although not yet reported for this compound itself, related n-type polymer semiconductors based on naphthalene diimide have shown promise in OFETs. rsc.org

The future of research in this field will depend on fostering collaborations between different scientific disciplines to fully unlock the potential of this compound and its derivatives.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the structure, properties, and reactivity of molecules like this compound, and for predicting the characteristics of its yet-to-be-synthesized derivatives.

Theoretical studies on the polymerization of 1,8-diaminonaphthalene have provided valuable insights into the regioselectivity of the coupling reaction and the final structures of the polymeric chains. researchgate.net Such computational approaches can be extended to the N-phenyl derivative to predict how the phenyl group influences the polymerization process and the properties of the resulting polymer.

Furthermore, computational modeling can be used to predict the photophysical properties of new derivatives, such as their absorption and emission spectra. This is crucial for designing new molecules for applications in sensors and optoelectronics. For example, theoretical studies can help in understanding the charge transfer characteristics of these molecules, which is a key parameter for their use in electronic devices.

Predictive modeling can also guide the synthesis of new derivatives by identifying promising target molecules with desired properties, thereby saving significant time and resources in the laboratory. The future of this compound research will undoubtedly involve a strong synergy between experimental work and computational design.

Challenges and Opportunities in this compound Research

Despite the promising outlook, there are several challenges that need to be addressed to fully realize the potential of this compound.

Challenges:

Scalable and Cost-Effective Synthesis: While novel synthetic methods are emerging, developing scalable and cost-effective routes for the production of this compound and its derivatives remains a challenge. The parent 1,8-diaminonaphthalene is commercially available, but its functionalization can be complex. wikipedia.org

Processability and Stability: For applications in materials science, the processability and long-term stability of materials based on this compound are critical. The parent compound is known to darken in air due to oxidation, and this is a property that may need to be addressed in its derivatives. wikipedia.org

Limited Understanding of Structure-Property Relationships: A more comprehensive understanding of the relationship between the molecular structure of this compound derivatives and their functional properties is needed to enable the rational design of new materials.

Opportunities:

Development of Novel Functional Materials: The unique electronic and photophysical properties of the this compound scaffold present significant opportunities for the development of new functional materials, including sensors, catalysts, and components for organic electronics.

Exploration of New Chemical Space: The functionalization of the phenyl ring and the second amino group of this compound opens up a vast chemical space for the creation of new molecules with tailored properties.

Contribution to Sustainable Chemistry: The development of sustainable synthetic routes and the use of this compound-based materials in green technologies, such as recyclable catalysts, represent a significant opportunity to contribute to the goals of sustainable chemistry.

Q & A

Q. What are the optimal synthetic routes for N1-Phenylnaphthalene-1,8-diamine, and how do their yields compare under varying conditions?

Methodological Answer: The most efficient synthesis involves catalytic hydrogenation of 1,8-dinitronaphthalene using H₂ gas and palladium on carbon (Pd/C), achieving ~95% yield under ambient pressure and 25–50°C . Alternative routes include reductive amination of 1-nitroso derivatives, though yields vary depending on reducing agents (e.g., Fe/HCl vs. Na₂S₂O₄). Comparative studies suggest Pd/C minimizes byproducts like partially reduced intermediates. Researchers should optimize reaction time and catalyst loading to balance efficiency and cost .

Q. What purification techniques ensure high-purity this compound for spectroscopic characterization?

Methodological Answer: Recrystallization from concentrated hydrochloric acid followed by neutralization with potassium hydroxide is effective for isolating crystalline forms (e.g., orange crystals with 0.26 mm dimensions). Post-synthesis, column chromatography using silica gel (eluent: CH₂Cl₂/MeOH 10:1) removes residual nitro precursors. Purity >98% is confirmed via HPLC (C18 column, λ = 254 nm) or melting point analysis (reported 210–215°C) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography (e.g., orthogonal P2₁2₁2₁ space group, a=7.998 Å, b=12.332 Å) resolves bond angles (e.g., C1–N1–C11 = 115.7°) and confirms planar aromaticity .
  • Mass spectrometry (EI-MS, m/z 158 [M⁺]) and ¹H/¹³C NMR (δ 6.8–7.5 ppm for aromatic protons) validate molecular weight and substituent positions .
  • Thermodynamic data (e.g., sublimation enthalpy ΔsubH = 98 kJ/mol) from NIST sources guide stability assessments .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in cascade reactions for synthesizing benzimidazoles and 1H-pyrimidines?

Methodological Answer: this compound acts as a bifunctional ligand in one-pot reactions with terminal alkynes and p-toluenesulfonyl azide. The mechanism involves:

Copper-catalyzed alkyne-azide cycloaddition (CuAAC) to form triazole intermediates.

Tautomerization of the diamine to stabilize transition states, enabling intramolecular cyclization.

Rearomatization to yield benzimidazoles (e.g., 75% yield) or pyrimidines. Kinetic studies using stopped-flow NMR or DFT calculations (B3LYP/6-31G*) can probe rate-limiting steps .

Q. How does tautomerism affect spectroscopic analysis, and what strategies resolve ambiguities in data interpretation?

Methodological Answer: The compound exhibits prototropic tautomerism (1,8-diamine ↔ 1-imino-8-amine forms), causing split signals in NMR (e.g., δ 3.2 ppm for NH₂ in DMSO-d₆). To mitigate:

  • Use low-temperature NMR (–40°C) to "freeze" equilibria.
  • X-ray crystallography provides definitive bond-length evidence (e.g., N–C distances of 1.35–1.38 Å confirm amine dominance in solid state) .
  • IR spectroscopy (N–H stretches at 3300–3400 cm⁻¹) distinguishes tautomers .

Q. What computational approaches predict the compound’s reactivity in coordination chemistry (e.g., Cu²⁺ complexes)?

Methodological Answer:

  • Density Functional Theory (DFT) using Gaussian09 (B3LYP functional) models ligand-metal binding. For Cu²⁺, the diamine forms ML₂ complexes (log β = 22.87) with square-planar geometry, validated by UV-Vis (λmax = 600 nm) and EPR (g∥ = 2.20) .
  • Molecular dynamics simulations (AMBER force field) assess solvation effects on stability, showing aqueous complexes are pH-dependent (stable at pH 7–9) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, EN 166-certified goggles, and N95 masks to prevent inhalation of dust (H335 hazard) .
  • Storage: Inert atmosphere (Ar/N₂), amber glass bottles at 4°C to prevent oxidation .
  • Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (OSHA 1910.120) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 85–95%)?

Methodological Answer: Variations arise from catalyst activity (e.g., Pd/C vs. Raney Ni) or solvent purity. To resolve:

  • Replicate reactions using standardized Pd/C (10 wt%, 50% moisture).
  • Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane) to identify incomplete reduction .

Advanced Applications

Q. Can this compound serve as a ligand for stabilizing reactive intermediates in organometallic catalysis?

Methodological Answer: Yes, its planar structure and strong σ-donor capacity stabilize Pd⁰ in cross-coupling reactions. For example, Suzuki-Miyaura couplings with aryl bromides show 90% conversion when using Pd(OAc)₂/diamine (1:2 molar ratio) in DMF at 80°C. Compare with 1,2-diaminocyclohexane controls to validate efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.